

Technical Guide: Spectral Analysis of Bis(2,2,2-trifluoroethyl) Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2,2,2-trifluoroethyl) Carbonate

Cat. No.: B1280632

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data available for **Bis(2,2,2-trifluoroethyl) Carbonate** (BTFEC), a compound of interest in various chemical applications, including as a component in lithium-ion battery electrolytes. This document compiles available spectral information and outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Chemical Structure and Properties

- IUPAC Name: **bis(2,2,2-trifluoroethyl) carbonate**
- Synonyms: Carbonic Acid Bis(2,2,2-trifluoroethyl) Ester, BTFEC
- CAS Number: 1513-87-7
- Molecular Formula: C₅H₄F₆O₃
- Molecular Weight: 226.07 g/mol

Spectroscopic Data

Publicly available, detailed spectral data for **Bis(2,2,2-trifluoroethyl) Carbonate** is limited. While product specifications from various suppliers confirm that NMR (¹H, ¹³C, ¹⁹F) and FTIR spectra are consistent with the compound's structure, comprehensive datasets with peak

assignments, chemical shifts, and coupling constants are not readily found in public databases.

[1]

Infrared spectroscopy is a valuable tool for identifying functional groups. For **Bis(2,2,2-trifluoroethyl) Carbonate**, the most prominent feature is the carbonyl (C=O) stretch.

Table 1: IR Spectral Data for **Bis(2,2,2-trifluoroethyl) Carbonate**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Carbonyl)	~1775	Strong

Note: This value is based on data for fluorinated dialkyl carbonates. The exact position can vary based on the sample preparation and instrument.

Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, multinuclear NMR spectroscopy is essential for the complete structural elucidation of **Bis(2,2,2-trifluoroethyl) Carbonate**. The expected signals are described below based on the chemical structure.

Table 2: Predicted NMR Spectral Data for **Bis(2,2,2-trifluoroethyl) Carbonate**

Nucleus	Predicted Chemical Shift (δ) Range (ppm)	Multiplicity	Coupling
¹ H	4.0 - 5.0	Quartet (q)	³ J(H,F)
¹³ C	145 - 155 (C=O), 115 - 125 (CF ₃), 60 - 70 (CH ₂)	Singlet (s), Quartet (q), Quartet (q)	¹ J(C,F), ² J(C,F)
¹⁹ F	-70 to -80	Triplet (t)	³ J(F,H)

Note: These are predicted ranges based on typical chemical shifts for similar functional groups. Actual values may vary.

Experimental Protocols

Detailed experimental protocols for the spectral analysis of **Bis(2,2,2-trifluoroethyl) Carbonate** are provided below.

Objective: To obtain the infrared spectrum of liquid **Bis(2,2,2-trifluoroethyl) Carbonate**.

Materials:

- **Bis(2,2,2-trifluoroethyl) Carbonate** sample
- Fourier Transform Infrared (FTIR) Spectrometer
- Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)
- Pasteur pipette
- Solvent for cleaning (e.g., acetone or isopropanol)
- Lens paper

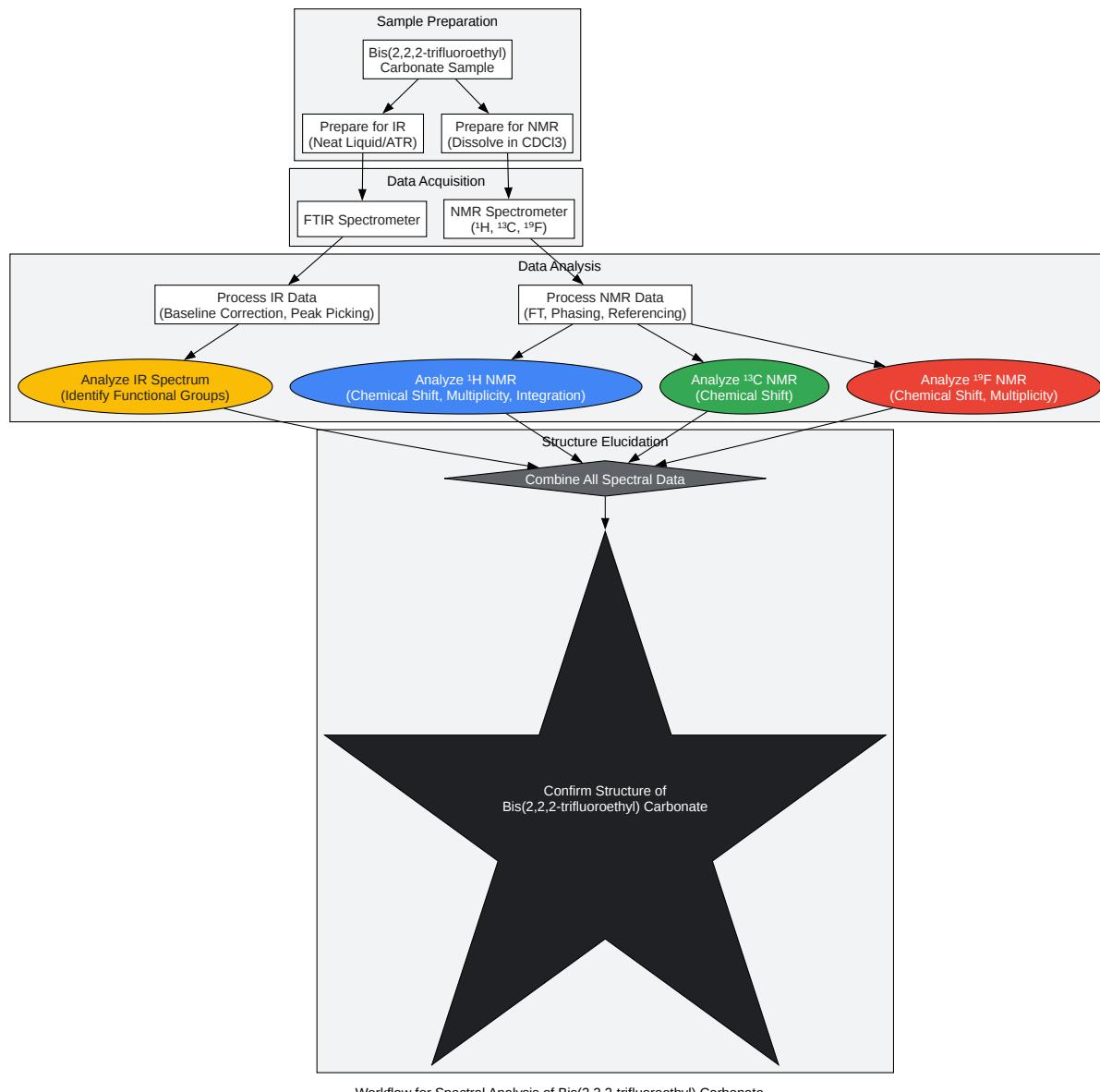
Procedure (using ATR):

- Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
- Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Using a Pasteur pipette, place a small drop of **Bis(2,2,2-trifluoroethyl) Carbonate** onto the center of the ATR crystal to completely cover the crystal surface.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- After the measurement, clean the ATR crystal thoroughly with a solvent-dampened soft tissue.

Objective: To obtain ^1H , ^{13}C , and ^{19}F NMR spectra of **Bis(2,2,2-trifluoroethyl) Carbonate**.

Materials:

- **Bis(2,2,2-trifluoroethyl) Carbonate** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- NMR tube (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)
- Internal standard (e.g., Tetramethylsilane, TMS, for ^1H and ^{13}C)


Procedure:

- Prepare the NMR sample by dissolving approximately 10-20 mg of **Bis(2,2,2-trifluoroethyl) Carbonate** in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Add a small amount of internal standard (TMS) to the sample, if required for referencing the ^1H and ^{13}C spectra. For ^{19}F NMR, an external standard or the instrument's internal lock frequency can be used for referencing.
- Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer for the specific nucleus being observed to optimize the magnetic field homogeneity.
- For ^1H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon environment (unless specific coupling information is desired). A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

- For ^{19}F NMR: Acquire the spectrum. ^{19}F is a high-abundance, sensitive nucleus, so spectra can be acquired relatively quickly.
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the internal standard (TMS at 0 ppm for ^1H and ^{13}C) or the appropriate reference for ^{19}F .
- Integrate the signals in the ^1H spectrum and identify the chemical shifts, multiplicities, and coupling constants for all spectra.

Visualization of Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like **Bis(2,2,2-trifluoroethyl) Carbonate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **Bis(2,2,2-trifluoroethyl) Carbonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. anl.gov [anl.gov]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Bis(2,2,2-trifluoroethyl) Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280632#bis-2-2-2-trifluoroethyl-carbonate-spectral-data-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com